molecular formula C20H15FN4O B11122404 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

Cat. No.: B11122404
M. Wt: 346.4 g/mol
InChI Key: OSGZYJKDINLIGE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 4-fluoroaniline with 2-cyanopyrimidine under acidic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C20H15FN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26)

InChI Key

OSGZYJKDINLIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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